molecular formula C24H27N3 B12810582 11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 28868-64-6

11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Katalognummer: B12810582
CAS-Nummer: 28868-64-6
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: KVTMKACXBCKXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NIOSH/GU3542000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. It is known for its unique chemical properties and applications in various fields, including industrial and scientific research. The compound is recognized for its potential hazards and safety measures, making it a subject of interest for occupational health and safety professionals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/GU3542000 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: Industrial production of NIOSH/GU3542000 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in controlled environments to minimize exposure to hazardous substances. The use of advanced equipment and technology ensures efficient production while adhering to safety regulations .

Analyse Chemischer Reaktionen

Types of Reactions: NIOSH/GU3542000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/GU3542000 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of NIOSH/GU3542000 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for various applications .

Wissenschaftliche Forschungsanwendungen

NIOSH/GU3542000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its role in cellular processes. In medicine, NIOSH/GU3542000 is investigated for its therapeutic potential and its use in drug development. Industrial applications include its use in manufacturing processes and as a component in various products .

Wirkmechanismus

The mechanism of action of NIOSH/GU3542000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to NIOSH/GU3542000 include other volatile organic compounds and industrial chemicals. These compounds share similar chemical structures and properties, making them useful for comparative studies .

Uniqueness: NIOSH/GU3542000 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it valuable for specific applications and research purposes .

Eigenschaften

CAS-Nummer

28868-64-6

Molekularformel

C24H27N3

Molekulargewicht

357.5 g/mol

IUPAC-Name

11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C24H27N3/c1-3-9-19(10-4-1)26-15-17-27(18-16-26)24-20-11-5-2-6-13-22(20)25-23-14-8-7-12-21(23)24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-18H2

InChI-Schlüssel

KVTMKACXBCKXRR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.